2-benzyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole
Overview
Description
2-benzyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the benzimidazole class of organic compounds and has been synthesized through various methods.
Scientific Research Applications
Antihistaminic Activity
Benzimidazole derivatives have been synthesized and evaluated for their H1-antihistaminic activity. A study demonstrated that certain 2-(4-substituted-1-piperazinyl)benzimidazoles possess potent antihistaminic activity, both in vitro and in vivo. These compounds show promise due to their significant activity compared to traditional antihistaminic agents, with one compound being 39 times more potent than chlorpheniramine maleate in vivo, highlighting their potential for clinical evaluation as antihistaminic agents (Iemura et al., 1986).
Antibacterial Activity
The antibacterial properties of 2-piperidin-4-yl-benzimidazoles have been explored, revealing that certain compounds exhibit low micromolar minimal inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, including clinically important enterococci. This positions them as a new class of potential antibacterial agents, demonstrating the versatility of benzimidazole derivatives in combating bacterial infections (He et al., 2003).
Antiproliferative and Apoptotic Effects
Research on benzimidazole derivatives has also extended to their antiproliferative and apoptotic effects against cancer cell lines. A series of 1-(2-aryl-2-oxoethyl)-2-[(N,Ndimethylamino/pyrrolidinyl/piperidinyl)thiocarbamoyl] benzimidazole derivatives were synthesized and evaluated, showing significant anticancer activity. These compounds, especially those bearing dimethylamino moieties, exhibited higher antitumor activity, suggesting their utility as potential anticancer agents (Yurttaş et al., 2015).
Antifungal Activity
The synthesis and evaluation of benzimidazole derivatives for antifungal activity have been conducted, with several new compounds synthesized and tested against Candida, Aspergillus, and dermatophytes. Some derivatives, particularly 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, showed promising antifungal activities, indicating the potential of benzimidazole derivatives in developing new antifungal drugs (Khabnadideh et al., 2012).
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(23-13-7-2-8-14-23)16-24-19-12-6-5-11-18(19)22-20(24)15-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFMKWITYLWDKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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